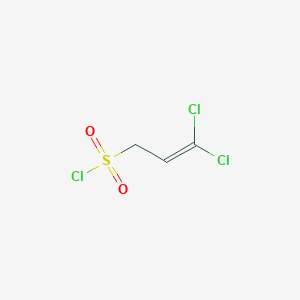
3,3-Dichloroprop-2-ene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloroprop-2-ene-1-sulfonyl chloride is a chemical compound with the molecular formula C3H3Cl3O2S . It has a molecular weight of 209.48 . This compound is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of 3,3-Dichloroprop-2-ene-1-sulfonyl chloride consists of three carbon atoms, three hydrogen atoms, three chlorine atoms, two oxygen atoms, and one sulfur atom . The InChI code for this compound is 1S/C3H3Cl3O2S/c4-3(5)1-2-9(6,7)8/h1H,2H2 .Physical And Chemical Properties Analysis
3,3-Dichloroprop-2-ene-1-sulfonyl chloride is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius . The boiling point of this compound is not specified .Applications De Recherche Scientifique
Solid-Phase Synthesis of Heterocycles
Polymer-supported 3,3-Dichloroprop-2-ene-1-sulfonyl chloride has been utilized in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, showcasing its utility in constructing heterocyclic compounds which have notable antibacterial activity. This methodology facilitates the preparation of compounds with high enantiopurity, which is crucial for drug development and discovery (Holte, Thijs, & Zwanenburg, 1998).
Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides
A novel approach for synthesizing heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols using 3,3-Dichloroprop-2-ene-1-sulfonyl chloride has been developed. This method avoids the use of chlorine gas and is applicable to substrates previously challenging to convert, demonstrating the compound's versatility in organic synthesis (Wright & Hallstrom, 2006).
Visible-light-initiated Sulfonylation/Cyclization
An eco-friendly and practical strategy for the visible-light-initiated regioselective sulfonylation/cyclization of 1,6-enynes has been developed, using 3,3-Dichloroprop-2-ene-1-sulfonyl chloride under open-air conditions. This method emphasizes the role of 3,3-Dichloroprop-2-ene-1-sulfonyl chloride in sustainable chemistry, enabling the synthesis of complex molecules with excellent regioselectivity and broad substrate scope (Meng et al., 2020).
Synthesis of β-Ketosulfones
β-Ketosulfones have been synthesized using 3,3-Dichloroprop-2-ene-1-sulfonyl chloride as a sulfur source. This one-pot green strategy highlights the compound's utility in creating valuable sulfone derivatives, which are important intermediates in organic synthesis and pharmaceuticals (Xia et al., 2016).
Anticancer Activity of Triazole Derivatives
The synthesis and in vitro anticancer evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole, utilizing 3,3-Dichloroprop-2-ene-1-sulfonyl chloride in the sulfonamidation reaction, have been explored. This research demonstrates the potential of 3,3-Dichloroprop-2-ene-1-sulfonyl chloride-derived compounds in medicinal chemistry and drug design, particularly in developing anticancer agents (Salinas-Torres et al., 2022).
Safety and Hazards
The safety information available indicates that 3,3-Dichloroprop-2-ene-1-sulfonyl chloride is a dangerous compound. It has been assigned the signal word “Danger” and is associated with hazard statements H314 and H335 . These statements indicate that the compound causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3,3-dichloroprop-2-ene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O2S/c4-3(5)1-2-9(6,7)8/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQIDRLWFIMQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(Cl)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dichloroprop-2-ene-1-sulfonyl chloride | |
CAS RN |
29671-75-8 |
Source


|
| Record name | 3,3-dichloroprop-2-ene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[2-[[(1R,2R)-2-methylsulfanylcyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2647993.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2647994.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2647997.png)
![N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2647998.png)
![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2648002.png)
![tert-butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2648004.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2648006.png)
![7-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-ethyl]-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2648008.png)
![N-[1-(2-Fluorophenyl)-1-methoxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2648009.png)

![5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hcl](/img/structure/B2648012.png)
![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B2648014.png)